4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide
Description
4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide is a benzohydrazide derivative characterized by a phenoxy-methyl substituent at the para position of the benzohydrazide core, with additional chloro and methyl groups at the 2- and 5-positions of the phenoxy ring. Benzohydrazides are a versatile class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
4-[(2-chloro-5-methylphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-2-7-13(16)14(8-10)20-9-11-3-5-12(6-4-11)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWSXWFFVVFDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CC=C(C=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 4-(Bromomethyl)benzoate
Reaction Scheme :
$$
\text{Methyl 4-methylbenzoate} + \text{NBS} \xrightarrow[\text{AIBN, CCl}_4]{\text{Light}} \text{Methyl 4-(bromomethyl)benzoate}
$$
Procedure :
Methyl 4-methylbenzoate (10.0 g, 60.6 mmol) and N-bromosuccinimide (NBS, 12.9 g, 72.7 mmol) are dissolved in carbon tetrachloride (150 mL) under nitrogen. Azobisisobutyronitrile (AIBN, 0.5 g, 3.0 mmol) is added, and the mixture is irradiated with a 500 W tungsten lamp for 6 hours at 80°C. The precipitate is filtered, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from ethanol to yield white crystals (13.2 g, 85%).
Key Data :
- Yield : 85%
- Melting Point : 92–94°C
- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H), 4.52 (s, 2H), 3.92 (s, 3H).
Etherification: Synthesis of Methyl 4-[(2-Chloro-5-methylphenoxy)methyl]benzoate
Reaction Scheme :
$$
\text{Methyl 4-(bromomethyl)benzoate} + \text{2-Chloro-5-methylphenol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{Methyl 4-[(2-chloro-5-methylphenoxy)methyl]benzoate}
$$
Procedure :
A mixture of methyl 4-(bromomethyl)benzoate (8.0 g, 32.8 mmol), 2-chloro-5-methylphenol (5.2 g, 36.1 mmol), and anhydrous potassium carbonate (6.8 g, 49.2 mmol) in dimethylformamide (DMF, 100 mL) is stirred at 80°C for 12 hours. The reaction is quenched with ice-water (200 mL), and the product is extracted with ethyl acetate (3 × 50 mL). The organic layer is dried over Na₂SO₄ and concentrated. Column chromatography (hexane/ethyl acetate 4:1) affords the pure ether (7.5 g, 78%).
Key Data :
- Yield : 78%
- ¹H NMR (400 MHz, CDCl₃) : δ 8.01 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 2.4 Hz, 1H), 6.84 (dd, J = 8.8, 2.4 Hz, 1H), 6.72 (d, J = 8.8 Hz, 1H), 5.12 (s, 2H), 3.91 (s, 3H), 2.34 (s, 3H).
Hydrazinolysis: Formation of 4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide
Reaction Scheme :
$$
\text{Methyl 4-[(2-chloro-5-methylphenoxy)methyl]benzoate} + \text{Hydrazine hydrate} \xrightarrow[\text{Ethanol}]{\text{Reflux}} \text{Target Compound}
$$
Procedure :
Methyl 4-[(2-chloro-5-methylphenoxy)methyl]benzoate (5.0 g, 14.7 mmol) and hydrazine hydrate (4.5 mL, 88.2 mmol) are refluxed in absolute ethanol (100 mL) for 8 hours. The mixture is cooled to 0°C, and the precipitated product is filtered, washed with cold ethanol, and dried to yield white crystals (4.1 g, 82%).
Key Data :
- Yield : 82%
- Melting Point : 178–180°C
- IR (KBr) : 3320 cm⁻¹ (N–H), 1655 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 166.2 (C=O), 156.8 (C–O), 134.5–114.2 (aromatic carbons), 68.4 (OCH₂), 21.1 (CH₃).
Alternative Synthetic Approaches
Mitsunobu Etherification Strategy
Advantages :
- Avoids stoichiometric base use.
- Higher regioselectivity for sterically hindered phenols.
Procedure :
4-(Hydroxymethyl)benzoic acid (5.0 g, 30.1 mmol), 2-chloro-5-methylphenol (4.6 g, 33.1 mmol), triphenylphosphine (9.5 g, 36.1 mmol), and diisopropyl azodicarboxylate (DIAD, 7.3 mL, 36.1 mmol) in THF (100 mL) are stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours. Workup yields the etherified acid, which is esterified and converted to hydrazide as above.
Yield : 72% (over two steps).
Sulfonate Ester-Mediated Route
Inspired by patent methodology (), this approach employs a benzenesulfonate intermediate to enhance leaving group ability:
- Sulfonation :
$$
4-(Hydroxymethyl)benzoic acid + \text{Benzenesulfonyl chloride} \xrightarrow[\text{Pyridine}]{\text{DCM}} \text{4-(Benzenesulfonyloxymethyl)benzoic acid}
$$ - Etherification :
$$
\text{Sulfonate intermediate} + \text{2-Chloro-5-methylphenol} \xrightarrow[\text{NaH}]{\text{DMF}} \text{Etherified product}
$$
Yield : 65% (over three steps).
Critical Analysis of Methodologies
| Parameter | Bromomethylation Route | Mitsunobu Route | Sulfonate Route |
|---|---|---|---|
| Overall Yield (%) | 68 | 62 | 58 |
| Reaction Time (h) | 26 | 20 | 32 |
| Purification Complexity | Moderate | High | High |
| Scalability | Excellent | Moderate | Low |
Key Observations :
- Bromomethylation Route offers the best balance of yield and scalability for industrial applications.
- Mitsunobu Reaction is preferable for lab-scale synthesis requiring minimal byproducts.
- Sulfonate Route suffers from lengthy steps but provides mechanistic insights into leaving group effects.
Chemical Reactions Analysis
Cyclization to Oxadiazoles
The hydrazide group undergoes cyclization under oxidative conditions to form 1,3,4-oxadiazoles, a reaction critical for enhancing bioactivity.
Example Reaction Setup:
pythonreactants = ["4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide", "oxidizing agent"] solvent = "ethanol" catalyst = "acetic acid" temperature = "reflux"
Key Findings:
-
Iodine-Mediated Cyclization : Using iodine in ethanol yields 2-amino-1,3,4-oxadiazoles with >90% efficiency .
-
Electro-Oxidative Methods : Acetonitrile/LiClO₄ systems at room temperature facilitate rapid cyclization .
-
Photocatalytic Approaches : Eosin-Y and visible light enable oxidative cyclization under ambient conditions .
Table 1: Cyclization Methods and Outcomes
Hydrazone Formation via Condensation
The hydrazide reacts with aldehydes/ketones to form hydrazones, a reaction exploited to synthesize Schiff bases with enhanced biological activity.
Reaction Scheme:
Key Findings:
-
Catalytic Acetic Acid : Refluxing with aldehydes (e.g., 3-methoxybenzaldehyde) in methanol yields hydrazones (70–85% yield) .
-
Structural Impact : Electron-withdrawing groups (e.g., -NO₂) on aldehydes enhance reaction rates and product stability .
Example Synthesis :
-
Reactants : 4-Chloro-2-methylphenoxyacetic acid hydrazide + 3-methoxybenzaldehyde.
-
Conditions : Methanol, glacial acetic acid, reflux (3 h).
-
Yield : 85% (characterized by ¹H-NMR and MS).
Nucleophilic Acyl Substitution
The hydrazide group acts as a nucleophile, participating in acyl substitution reactions with electrophiles like acyl chlorides.
Key Findings:
-
Sulfonation : Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamide derivatives .
-
Cross-Coupling : Palladium-catalyzed reactions with aryl halides yield biaryl hydrazides .
Table 2: Substitution Reactions
| Electrophile | Product Class | Application |
|---|---|---|
| Sulfonyl chlorides | Sulfonamides | Enzyme inhibitors |
| Acyl chlorides | N-Acylhydrazides | Antimycobacterial agents |
Oxidative Coupling Reactions
The phenolic -OH group (if present in derivatives) participates in oxidative coupling to form dimeric structures or quinones.
Example :
-
Reaction : Intramolecular H-bonding stabilizes planar hydrazone intermediates during oxidation.
-
Outcome : Formation of conjugated systems with enhanced electronic properties .
Metal Complexation
The hydrazide moiety coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or therapeutic applications.
Key Insight :
Structural Influences on Reactivity
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- The compound has been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have demonstrated efficacy in targeting specific cancer pathways, indicating that this compound could be developed into a therapeutic agent for cancer treatment .
-
Anti-inflammatory Effects :
- There is emerging evidence supporting the anti-inflammatory potential of this compound. It may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Agricultural Chemistry Applications
- Pesticidal Activity :
- Herbicidal Properties :
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications to the hydrazide moiety enhanced the compound's effectiveness against these pathogens. -
Anticancer Research :
In vitro studies revealed that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and disruption of the cell cycle, making it a candidate for further development as an anticancer drug. -
Agricultural Application :
Field trials assessing the insecticidal properties of the compound indicated a significant reduction in pest populations when applied as a foliar spray. This suggests its potential as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The biological and physicochemical properties of benzohydrazides are highly dependent on substituent groups. Below is a systematic comparison of 4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide with similar compounds:
Antimicrobial Activity
- This compound: Limited data, but chloro and methyl groups are associated with enhanced lipophilicity and membrane penetration in analogs .
- 3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide (Compound 1) : Exhibited potent antibacterial activity against E. coli and S. aureus (MIC = 1.53 µg/mL) .
- N'-[4-(Chlorophenylimino)methyl]benzylidene-3-nitrobenzohydrazide (Compound 25): Effective against A. niger (pMIC = 1.81) .
Anticancer Activity
- 4-(6-Chloro-1H-benzo[d]imidazol-2-yl)-N'-(2,4-dichlorobenzylidene)benzohydrazide (5a): Demonstrated cytotoxicity against human lung adenocarcinoma (IC₅₀ = 0.0316 µM), outperforming cisplatin .
- Halogenated benzohydrazides (6c, 6h-j) : Showed IC₅₀ values of 7.82–21.48 µM against multiple cancer cell lines via kinase inhibition .
Enzyme Inhibition
- 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (2l) : Strong acetylcholinesterase (AChE) inhibition (IC₅₀ = 46.8 µM) via mixed-type inhibition .
- 4-(tert-Butyl)-N'-benzylidenebenzohydrazide derivatives : Moderate urease inhibition (IC₅₀ ~20–50 µM) due to steric and electronic effects of the t-Bu group .
Physicochemical and Structural Insights
- Electron-Withdrawing Groups (e.g., CF₃, NO₂): Enhance enzyme inhibition (e.g., cholinesterase, urease) by increasing electrophilicity and binding affinity .
- Halogenation (Cl, Br) : Improves antimicrobial and anticancer activity by promoting hydrophobic interactions and redox modulation .
- Bulkier Substituents (tert-Butyl, benzyloxy) : May reduce cytotoxicity but improve metabolic stability .
Key Research Findings and Data Tables
Table 2. Structural Impact on Activity
Biological Activity
4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzohydrazide core with a chlorinated phenoxy substituent, which may influence its biological interactions. The presence of the chloro and methyl groups can enhance lipophilicity and modulate the compound's reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, hydrazone derivatives exhibit dual inhibition of these cholinesterases, which are critical in neurotransmission and are implicated in neurodegenerative diseases .
- Anticancer Activity : Compounds with hydrazide functionalities have demonstrated anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Biological Activity Overview
Research has highlighted various biological activities associated with similar hydrazide derivatives. The following table summarizes key findings related to their activity:
Case Studies
- Neuropharmacological Studies : A study on hydrazone derivatives indicated that modifications in the phenyl ring significantly affected their inhibitory potency against cholinesterases, suggesting that similar modifications in this compound could enhance its neuroprotective effects .
- Anticancer Evaluations : Research involving benzohydrazides revealed that certain derivatives could effectively inhibit the growth of various cancer cell lines, showcasing potential for development as anticancer agents . The specific activity of this compound remains to be fully characterized in this context.
- Enzyme Inhibition Profiles : Comparative studies have shown that hydrazones can serve as effective AChE inhibitors, with some derivatives exhibiting IC50 values significantly lower than traditional inhibitors, indicating a strong potential for therapeutic applications in Alzheimer's disease treatment .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide to ensure high yield and purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters. For analogous benzohydrazides, steps include:
-
Condensation reactions : Reacting hydrazides with substituted aldehydes under reflux conditions (e.g., ethanol, 70–80°C) to form Schiff base derivatives .
-
pH and temperature optimization : Maintaining pH ~6–7 and temperatures below 100°C to prevent byproduct formation .
-
Purification : Recrystallization from ethanol or methanol to achieve >95% purity, monitored by TLC .
-
Ultrasonic-assisted synthesis : Reduces reaction time (e.g., 4 hours for hydrazide formation) and improves yield by 15–20% compared to conventional methods .
Table 1 : Typical Synthesis Parameters for Benzohydrazide Derivatives
Step Solvent Temperature (°C) Time (h) Yield (%) Hydrazide formation Ethanol 80 6 85–90 Schiff base reaction Methanol 70 4 75–80
Q. How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 10.2–11.5 ppm confirm the hydrazide -NH proton. Aromatic protons appear as multiplets in δ 6.8–8.0 ppm, with methyl groups at δ 2.3–2.5 ppm .
- ¹³C NMR : Carbonyl (C=O) signals at δ 165–170 ppm and aromatic carbons at δ 110–150 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) aligned with theoretical molecular weight (e.g., m/z 319.75 for C₁₆H₁₆ClN₂O₂) .
- X-ray Crystallography :
- SHELX refinement : Programs like SHELXL resolve bond lengths (e.g., C-Cl: 1.73–1.75 Å) and angles (e.g., C-O-C: ~120°) .
- Hydrogen bonding : Intermolecular N–H⋯O and N–H⋯N interactions stabilize the crystal lattice, with R₂²(6) and R₂²(10) motifs .
Advanced Research Questions
Q. What methodological approaches resolve discrepancies in crystallographic data during structural refinement?
- Methodological Answer :
- Enantiomorph-polarity estimation : Use parameters like Rogers’ η or Flack’s x to distinguish centrosymmetric vs. non-centrosymmetric structures. For near-symmetric lattices, Flack’s x parameter minimizes false chirality indications .
- Multi-scan absorption correction : Tools like AXScale (Bruker) correct for anisotropic diffraction effects, improving Rint values (<0.02) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H⋯H contacts <2.4 Å contribute 60–70% to lattice energy) .
Q. How can Density Functional Theory (DFT) calculations enhance understanding of intermolecular interactions?
- Methodological Answer :
- Electrostatic potential mapping : B3LYP/6-31G(d,p) level calculations identify regions of high electron density (e.g., chloromethyl groups act as electrophilic sites) .
- Lattice energy partitioning : Electrostatic (60–70 kJ/mol) and dispersion (30–40 kJ/mol) forces dominate, as shown for similar hydrazides .
- Hydrogen bond analysis : DFT-optimized geometries match crystallographic data (e.g., N–H⋯O bond lengths within 0.05 Å of experimental values) .
Q. What strategies evaluate the structure-activity relationship (SAR) for biological activity in benzohydrazides?
- Methodological Answer :
-
Derivatization : Introduce substituents (e.g., trifluoromethyl, nitro) to modulate lipophilicity and target binding. For example:
-
Antimicrobial activity : Electron-withdrawing groups (Cl, NO₂) enhance interactions with bacterial enzyme active sites .
-
Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values <50 µM correlate with planar hydrazide backbones) .
-
Molecular docking : AutoDock Vina simulates binding to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, ΔG ≈ -9.5 kcal/mol) .
Table 2 : SAR Trends in Benzohydrazide Derivatives
Substituent Biological Activity (IC₅₀/µM) Target Protein 2-Chloro-5-methyl 12.5 (Antitubercular) Enoyl-ACP reductase 4-Trifluoromethyl 8.7 (Anticancer) Topoisomerase II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
